BenchChemオンラインストアへようこそ!

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate

CBP/β-catenin Wnt signaling Cancer stem cells

This compound is the critical prodrug intermediate for the second-generation CBP/β-catenin antagonist C-82 (PRI-724 active metabolite). It enables research that demands superior potency (IC50 0.8 µM vs 3 µM for ICG-001) and validated specificity for CBP over p300—selectivity lost by non-specific agents like E7386. Essential for cancer stem cell & fibrosis studies requiring chronic dosing safety.

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 946342-58-1
Cat. No. B2655351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate
CAS946342-58-1
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C19H17NO5/c1-22-15-8-9-16(18(11-15)23-2)19(21)24-12-14-10-17(25-20-14)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
InChIKeyLXSKZIWROWHKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate (CAS 946342-58-1): A Prodrug Precursor in the CBP/β-Catenin Antagonist Pipeline


(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate (CAS 946342-58-1) is a synthetic oxazole-ester conjugate that serves as a critical prodrug intermediate for the second-generation CBP/β-catenin antagonist C-82 [1]. This compound belongs to a class of small molecules designed to specifically disrupt the interaction between β-catenin and CREB-binding protein (CBP), a key oncogenic transcriptional coactivator. Unlike its first-generation progenitor ICG-001, the active metabolite derived from this prodrug exhibits enhanced potency and selectivity. The 2,4-dimethoxybenzoate ester moiety is a strategic structural feature that modulates the compound's physicochemical properties, directly influencing its utility as a precursor in the synthesis of clinically evaluated Wnt pathway inhibitors [2].

Why Generic Substitution Fails for (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate: The CBP/β-Catenin Pharmacophore


The specific antagonism of the CBP/β-catenin interaction is highly sensitive to subtle structural modifications, making generic substitution of (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate's active metabolite (C-82) or related analogs a high-risk endeavor for research reproducibility [1]. The first-generation inhibitor ICG-001, while selective, has an IC50 of approximately 3 μM, whereas the second-generation C-82 achieves an IC50 of 0.8 μM against the same target . Furthermore, the critical selectivity for CBP over the highly homologous coactivator p300 (93% identity in the core region) is maintained by C-82 but is lost in other reported CBP/β-catenin antagonists like E7386, which has been demonstrated not to be a specific CBP/β-catenin antagonist [2]. Therefore, using off-target or less potent analogs will not recapitulate the specific biological mechanism of differential coactivator usage.

Quantitative Differentiation of (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate's Active Metabolite (C-82) Against CBP/β-Catenin Antagonists


C-82 (Active Metabolite) vs. ICG-001: 3.75-fold Enhanced Potency in CBP/β-Catenin Inhibition

The active metabolite of the target compound, C-82, demonstrates significantly higher potency as a CBP/β-catenin inhibitor compared to the first-generation compound ICG-001. C-82 achieves an IC50 of 0.8 μM, representing a 3.75-fold improvement over ICG-001's IC50 of 3 μM [1].

CBP/β-catenin Wnt signaling Cancer stem cells

C-82 vs. E7386: Validated Specificity for CBP over p300

A key differentiator for C-82 is its rigorously validated specificity for CBP over the closely related coactivator p300. Comparative analysis demonstrated that E7386, initially reported as a third-generation CBP/β-catenin antagonist, is not a specific CBP/β-catenin antagonist [1]. In contrast, ICG-001 and C-82 maintain high specificity for CBP, a fact validated by affinity chromatography and gain/loss-of-function assays [2].

CBP/β-catenin Selectivity Epigenetics

Enhanced In Vivo Safety Profile via Prodrug Strategy

The target compound serves as a precursor to a phosphorylated prodrug (PRI-724), which demonstrates a markedly improved safety profile. PRI-724 achieved a no-adverse-event-level (NOAEL) of 120 mg/kg/day in dogs during 28-day continuous infusion studies, a critical differentiator for in vivo applications [1]. In clinical investigation, PRI-724 displayed an excellent safety profile when administered intravenously via continuous infusion [2].

Prodrug Pharmacokinetics Toxicology

Validated Application Scenarios for (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate-Derived CBP/β-Catenin Antagonists


Investigating Wnt-Driven Cancer Stem Cell Survival and Chemoresistance

The superior potency of C-82 (IC50 = 0.8 μM) over ICG-001 (IC50 = 3 μM) makes it the preferred tool for dissecting Wnt/β-catenin-dependent survival mechanisms in cancer stem cells [1]. A recent study demonstrated that combining C-82 with venetoclax synergistically inhibited acute myeloid leukemia (AML) cell growth by disrupting Mcl-1 protein stability, highlighting its utility in overcoming chemoresistance .

Profiling CBP- vs. p300-Dependent Transcription in Fibrosis Models

The validated CBP-specificity of C-82, in contrast to non-specific agents like E7386, is essential for studies of differential coactivator usage in organ fibrosis [1]. The prodrug PRI-724 has been shown to reduce liver fibrosis in carbon tetrachloride- and bile duct ligation-induced mouse models, directly validating this pathway as an antifibrotic target .

Preclinical Development of Safe, Continuously-Infused Wnt Inhibitors

For research groups focused on translating Wnt inhibitors to the clinic, the exceptional safety profile of the PRI-724 prodrug (NOAEL of 120 mg/kg/day in dogs) enables chronic dosing regimens that are not feasible with more toxic analogs [1]. This makes it the compound of choice for in vivo studies requiring prolonged target engagement to eliminate quiescent cancer stem cells.

Quote Request

Request a Quote for (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.